2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid is a synthetic organic compound that features a pyrazole ring fused with a thiazolidine ring
Preparation Methods
The synthesis of 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with thiazolidine-4-carboxylic acid under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrazole or thiazolidine rings are replaced by other groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid include:
- 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine
- 2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-7-methyl-5-(5-methyl-2-furyl)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N’-{(Z)-[4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]methylene}-4-quinolinecarbohydrazide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(1-ethyl-5-methylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-3-13-6(2)7(4-11-13)9-12-8(5-16-9)10(14)15/h4,8-9,12H,3,5H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZNVGVNZZQMHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2NC(CS2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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